Hygromycine A

Vue d'ensemble

Description

Hygromycin A inhibits bacterial ribosomal peptidyl transferase, binding to the ribosome distinctively compared to other antibiotics, which makes it a valuable agent against multidrug-resistant bacteria (Habib, Scarsdale, & Reynolds, 2003).

Synthesis Analysis

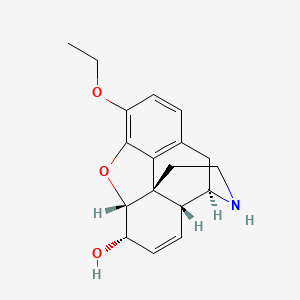

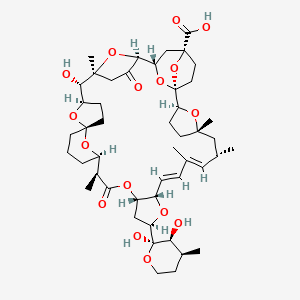

The total synthesis of Hygromycin A was achieved by coupling the sugar and cyclitol moieties, both synthesized from D-glucose. This synthesis confirmed its unique structure, distinguishing it from other aminocyclitol antibiotics (Chida, Ohtsuka, Nakazawa, & Ogawa, 1991).

Molecular Structure Analysis

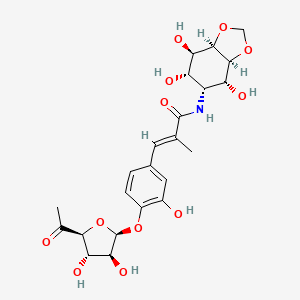

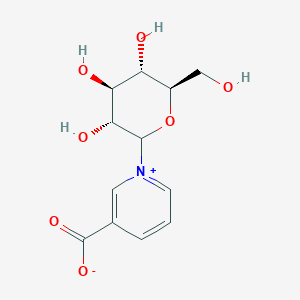

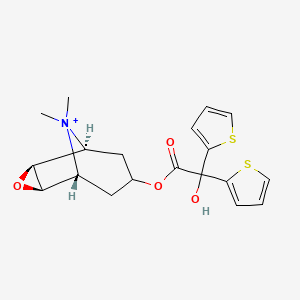

The molecular structure of Hygromycin A includes a unique combination of three distinct structural moieties: a 6-deoxy-5-keto-d-arabino-hexofuranose, an aminocyclitol, and a 3,4-dihydroxy-α-methylcinnamic acid, synthesized through a convergent biosynthetic pathway (Habib, Scarsdale, & Reynolds, 2003).

Chemical Reactions and Properties

Hygromycin A's biosynthetic origins were elucidated through stable-isotope incorporation studies, revealing the pathways for its distinct moieties. These findings highlight the antibiotic's complex chemical nature and its potential for combinatorial biosynthesis to generate new antibiotics (Habib, Scarsdale, & Reynolds, 2003).

Physical Properties Analysis

Although specific details on the physical properties of Hygromycin A were not directly found, its structural complexity, including a spiro connection between two sugar rings, impacts its solubility, stability, and interaction with bacterial ribosomes, influencing its antibiotic effectiveness.

Chemical Properties Analysis

Hygromycin A's chemical properties, particularly its ability to inhibit bacterial ribosomal peptidyl transferase, distinguish it from other antibiotics. Its mechanism of action involves a distinct, yet partially overlapping, binding to the ribosome compared to other antibiotics, underscoring its potential for developing new antibacterial agents (Habib, Scarsdale, & Reynolds, 2003).

Applications De Recherche Scientifique

Homomycin is widely used in scientific research due to its broad-spectrum activity. Some of its applications include:

Chemistry: Used as a tool to study protein synthesis and translation.

Biology: Employed in cell culture to select for cells expressing resistance genes.

Medicine: Investigated for its potential use in treating bacterial infections and as an immunomodulatory agent.

Industry: Used in the production of genetically modified organisms and in various biotechnological applications

Mécanisme D'action

Homomycin exerts its effects by binding to the ribosomal subunit of susceptible microorganisms, thereby interfering with microbial protein synthesis. This inhibition prevents the growth and multiplication of bacteria, fungi, and higher eukaryotic cells. The molecular targets of homomycin include the ribosomal RNA and associated proteins involved in the translation process .

Analyse Biochimique

Biochemical Properties

Hygromycin A plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis. It interacts with the ribosomal peptidyl transferase center, a crucial component of the protein synthesis machinery. Hygromycin A binds to the large ribosomal subunit and inhibits its peptidyl transferase activity, preventing the proper accommodation of aminoacyl-tRNA within the peptidyl transferase center . This interaction effectively halts the elongation of the nascent peptide chain, thereby inhibiting protein synthesis.

Cellular Effects

Hygromycin A has been shown to exert specific effects on various types of cells and cellular processes. In bacterial cells, it selectively targets the ribosomal machinery, leading to the inhibition of protein synthesis. This selective activity is particularly evident in its action against Borrelia burgdorferi, the causative agent of Lyme disease . Hygromycin A blocks the cellular machinery that makes proteins, which is highly conserved across all bacteria. Borrelia burgdorferi takes up the drug more easily than other bacteria, leading to its selective activity . In mammalian cells, Hygromycin A has no toxic effects, making it a potential candidate for therapeutic applications without harming beneficial gut bacteria .

Molecular Mechanism

The molecular mechanism of action of Hygromycin A involves its binding to the ribosomal 23S rRNA in the catalytic peptidyl transferase center . This binding prevents the proper accommodation of aminoacyl-tRNA within the peptidyl transferase center, thereby inhibiting the peptidyl transferase activity of the ribosome . Hygromycin A does not interfere with the initial binding of aminoacyl-tRNA to the A site but prevents its subsequent adjustment, effectively blocking the elongation of the peptide chain . This unique mode of action distinguishes Hygromycin A from other antibiotics that target the ribosome.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hygromycin A have been observed to change over time. The stability and degradation of Hygromycin A are crucial factors that influence its long-term effects on cellular function. In in vitro studies, Hygromycin A has demonstrated stability and sustained activity against Borrelia burgdorferi over extended periods . In in vivo studies, Hygromycin A has shown the ability to clear infections in mice without disrupting the gut microbiome . These findings suggest that Hygromycin A maintains its efficacy over time, making it a reliable candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of Hygromycin A vary with different dosages in animal models. In mouse models of Lyme disease, Hygromycin A has been administered at various dosages to determine its efficacy and safety . At therapeutic doses, Hygromycin A effectively clears Borrelia burgdorferi infections without causing harm to the gut microbiome At higher doses, potential toxic or adverse effects may be observed, although specific data on these effects are limited

Metabolic Pathways

Hygromycin A is involved in specific metabolic pathways, particularly those related to protein synthesis. It interacts with the ribosomal peptidyl transferase center, inhibiting the peptidyl transferase activity and preventing the elongation of the peptide chain . This interaction disrupts the normal metabolic flux of protein synthesis, leading to the inhibition of bacterial growth. The metabolic pathways affected by Hygromycin A are primarily those involved in the translation process, making it a potent inhibitor of protein synthesis in susceptible bacteria.

Transport and Distribution

The transport and distribution of Hygromycin A within cells and tissues are influenced by specific transporters and binding proteins. In Borrelia burgdorferi, a specific protein on the bacterial surface facilitates the uptake of Hygromycin A, allowing it to enter the cell and exert its inhibitory effects . This selective transport mechanism explains the high specificity of Hygromycin A for certain bacterial pathogens. In mammalian cells, Hygromycin A does not exhibit significant uptake, contributing to its low toxicity and potential for therapeutic use .

Subcellular Localization

The subcellular localization of Hygromycin A is primarily within the ribosomal peptidyl transferase center, where it binds and inhibits the peptidyl transferase activity This specific localization is crucial for its function as an inhibitor of protein synthesis The targeting signals and post-translational modifications that direct Hygromycin A to the ribosomal peptidyl transferase center are essential for its activity and effectiveness

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Homomycin can be synthesized through a series of chemical reactions involving the modification of neoinosamine-2, a constituent with a methylene substitution. The synthetic route typically involves the hydrolysis of homomycin using sodium hydroxide in a boiling water bath, followed by adsorption on Amberlite IR-120 (H+ form) and elution with ammonium hydroxide .

Industrial Production Methods

Industrial production of homomycin involves the fermentation of Streptomyces hygroscopicus in a controlled environment. The fermentation process is optimized to maximize the yield of homomycin, which is then extracted and purified using various chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Homomycin undergoes several types of chemical reactions, including:

Oxidation: Homomycin can be oxidized to form methylene neoinosamine-2.

Reduction: Reduction reactions can modify the functional groups present in homomycin.

Substitution: Homomycin can undergo substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

Oxidation: Periodate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride is often used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include methylene neoinosamine-2 and its derivatives, which can be further modified for various applications .

Comparaison Avec Des Composés Similaires

Homomycin is similar to other aminoglycoside antibiotics such as hygromycin B and neomycin. it is unique in its ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells. This broad-spectrum activity makes it a valuable tool in various scientific research applications .

List of Similar Compounds

- Hygromycin B

- Neomycin

- Streptomycin

- Kanamycin

Propriétés

IUPAC Name |

(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYJSBFKSSDGFO-IIHALWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6379-56-2 | |

| Record name | Hygromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6379-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hygromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006379562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYGROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJY415DDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-chlorophenyl)-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-4-hydroxypiperidin-3-yl]prop-2-en-1-one;hydrochloride](/img/structure/B1237713.png)

![3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium](/img/structure/B1237724.png)

![1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1237725.png)